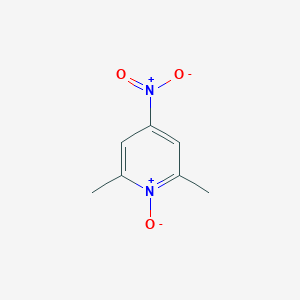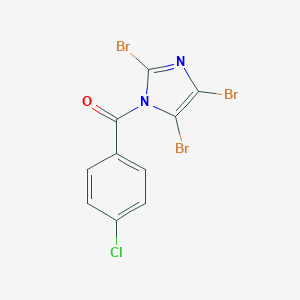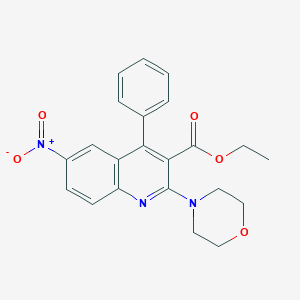
Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate, also known as E-3174, is a quinoline-based compound that has been widely used in scientific research. It is a potent inhibitor of angiotensin-converting enzyme (ACE), which is an important enzyme in the renin-angiotensin-aldosterone system (RAAS). E-3174 has been shown to have a number of biochemical and physiological effects, and it has also been used in lab experiments to investigate the mechanisms of ACE inhibition and to develop new drugs for the treatment of hypertension and other cardiovascular diseases.
作用机制
The mechanism of action of Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate involves the inhibition of ACE, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and promotes the development of cardiovascular disease. By inhibiting ACE, Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate reduces the production of angiotensin II and promotes vasodilation, leading to a decrease in blood pressure.
生化和生理效应
Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate has a number of biochemical and physiological effects, including the reduction of blood pressure and the inhibition of ACE activity. It has also been shown to have antioxidant properties and to reduce the production of reactive oxygen species, which are involved in the development of cardiovascular disease. Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate has also been shown to improve endothelial function and to reduce inflammation, which are important factors in the development of atherosclerosis.
实验室实验的优点和局限性
Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate has several advantages for lab experiments, including its high potency and selectivity for ACE inhibition. It has also been shown to be stable in solution and to have a long half-life, which makes it suitable for in vivo experiments. However, Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
未来方向
There are several future directions for the use of Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate in scientific research. One area of interest is the development of new ACE inhibitors based on the structure of Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate, with the aim of improving the potency and selectivity of these drugs. Another area of interest is the investigation of the role of ACE in the development of other diseases, such as diabetes and chronic kidney disease. Finally, Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate may have potential applications in the treatment of other conditions, such as cancer and neurodegenerative diseases, where ACE has been implicated in disease progression.
合成方法
The synthesis of Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate involves a number of steps, starting with the reaction of 2-nitrobenzaldehyde with morpholine to form 2-morpholin-4-yl-1-nitrobenzene. This compound is then reacted with ethyl acetoacetate to form ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate has been used extensively in scientific research to investigate the mechanisms of ACE inhibition and to develop new drugs for the treatment of hypertension and other cardiovascular diseases. It has been shown to be a potent and selective inhibitor of ACE, with a higher affinity for the enzyme than other ACE inhibitors such as captopril and enalapril. Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate has also been used to investigate the role of ACE in the regulation of blood pressure and the development of cardiovascular disease.
属性
CAS 编号 |
5809-20-1 |
|---|---|
产品名称 |
Ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate |
分子式 |
C22H21N3O5 |
分子量 |
407.4 g/mol |
IUPAC 名称 |
ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate |
InChI |
InChI=1S/C22H21N3O5/c1-2-30-22(26)20-19(15-6-4-3-5-7-15)17-14-16(25(27)28)8-9-18(17)23-21(20)24-10-12-29-13-11-24/h3-9,14H,2,10-13H2,1H3 |
InChI 键 |
VFHVASMCQSYVHD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N=C1N3CCOCC3)C4=CC=CC=C4 |
规范 SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N=C1N3CCOCC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



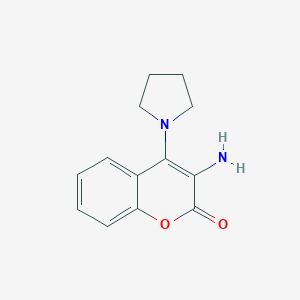
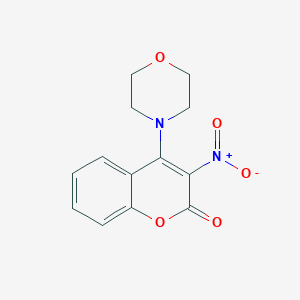
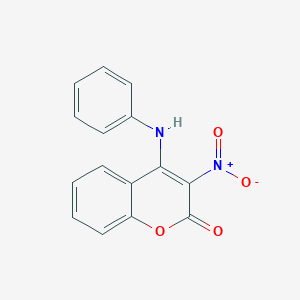
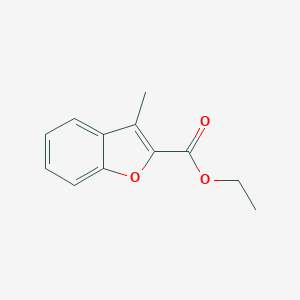
![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)
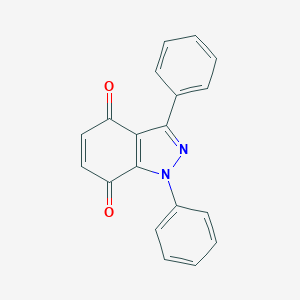
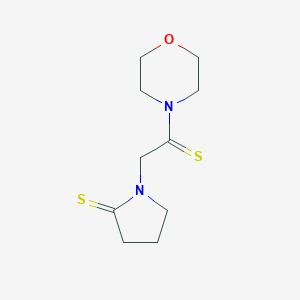
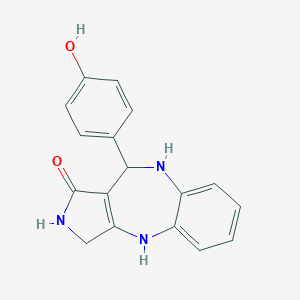
![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)
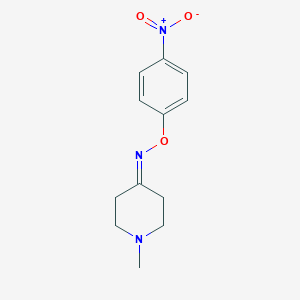
![2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide](/img/structure/B186941.png)
![3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186942.png)
